4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde
Overview
Description
4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde is an organic compound with the molecular formula C13H20O2Si and a molecular weight of 236.39 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a tert-butyldimethylsiloxymethyl group. This compound is commonly used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde typically involves the protection of the hydroxyl group of benzaldehyde with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Benzaldehyde+tert-Butyldimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps for purification and quality control to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsiloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 4-(tert-Butyldimethylsiloxymethyl)benzoic acid.
Reduction: 4-(tert-Butyldimethylsiloxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde is utilized in several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde primarily involves its role as a protecting group. The tert-butyldimethylsiloxymethyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations on other parts of the molecule. The protection is typically achieved through the formation of a stable silyl ether linkage, which can be removed under specific conditions to regenerate the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyldimethylsilyloxy)benzaldehyde: Similar structure but lacks the methylene bridge.
4-(tert-Butyldimethylsilyloxy)acetaldehyde: Contains an acetaldehyde group instead of a benzaldehyde group.
tert-Butyldimethylsilyl chloride: Used as a reagent in the synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both the benzaldehyde and tert-butyldimethylsiloxymethyl groups, which provide distinct reactivity and stability. This combination allows for selective protection and deprotection strategies in complex organic syntheses, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-10H,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTMKNOUAVFJEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446523 | |
Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160744-60-5 | |
Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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